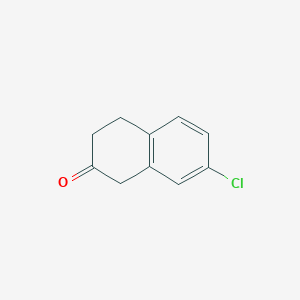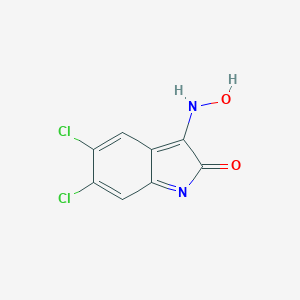
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a hydroxyamino group at the 3 position, and a keto group at the 2 position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one typically involves the chlorination of an indole precursor followed by the introduction of the hydroxyamino group. One common method involves the following steps:
Chlorination: The indole precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Hydroxyamination: The chlorinated intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to introduce the hydroxyamino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5,6-dichloro-3-(nitrosoamino)-2H-indol-2-one or 5,6-dichloro-3-(nitroamino)-2H-indol-2-one.
Reduction: Formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学研究应用
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5,6-Dichloro-1H-indole-2,3-dione: Similar structure but lacks the hydroxyamino group.
5,6-Dichloro-3-(methylamino)-2H-indol-2-one: Similar structure but has a methylamino group instead of a hydroxyamino group.
5,6-Dichloro-3-(amino)-2H-indol-2-one: Similar structure but has an amino group instead of a hydroxyamino group.
Uniqueness
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is unique due to the presence of the hydroxyamino group, which can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity
属性
CAS 编号 |
18711-18-7 |
|---|---|
分子式 |
C8H4Cl2N2O2 |
分子量 |
231.03 g/mol |
IUPAC 名称 |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
InChI 键 |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
手性 SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
规范 SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
同义词 |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


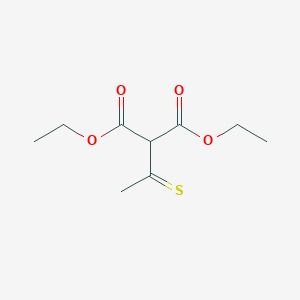
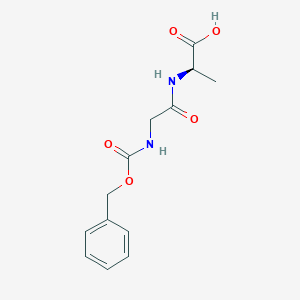
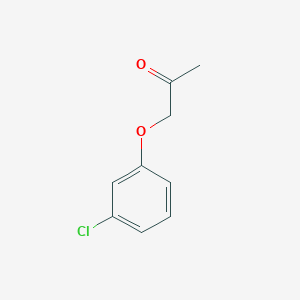
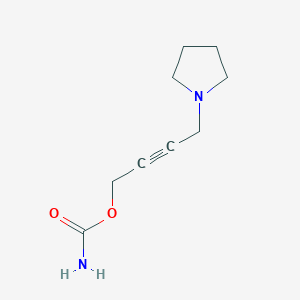
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
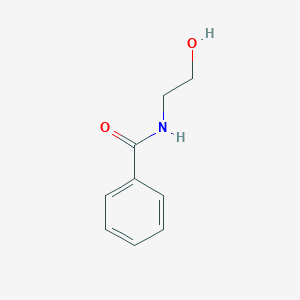
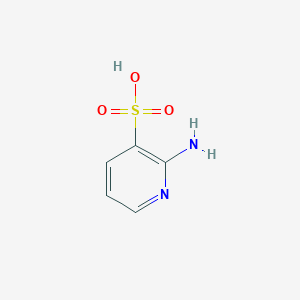
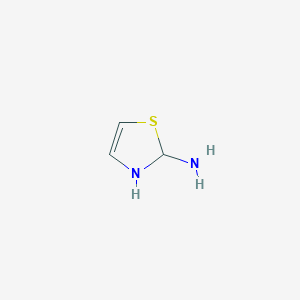
![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)
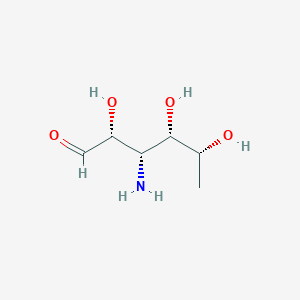
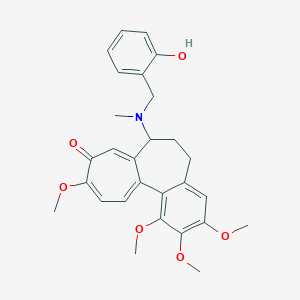
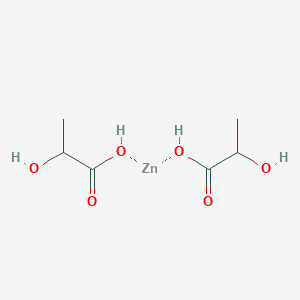
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
